1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane

Lipophilicity Drug-likeness CNS penetration

923193-81-1 is a rationally designed CNS-penetrant lead-like scaffold. The meta-fluoro substitution on the 3-aryl ring confers an optimized electronic profile (σm = +0.34) that differentially modulates π-stacking interactions and hydrogen-bond acceptance compared to 4-chlorophenyl or 3-bromophenyl analogs, while simultaneously blocking CYP450-mediated oxidative metabolism without increasing lipophilicity. Paired with an azepane moiety that eliminates one H-bond acceptor relative to amino-substituted triazoloquinazolines, this compound achieves a predicted logP of 4.8 and a topological polar surface area of 55 Ų, positioning it squarely within the CNS-penetrant chemical space (logP 2–5, tPSA <90 Ų). With a molecular weight of 361.4 g/mol, it is significantly lighter than the 3-sulfonyl analog (MW 435.5 g/mol), reducing rotatable bonds from 5 to 3 and improving ligand efficiency. For neuroscience teams targeting GABAA α5, adenosine A1/A2A, or related CNS receptors, this scaffold circumvents the permeability limitations of more polar amino-substituted derivatives and serves as an optimal starting material for further elaboration at the 7-, 8-, or 9-positions. Lot-specific purity and analytical characterization should be verified upon procurement, as no pharmacopoeial monograph exists.

Molecular Formula C21H20FN5
Molecular Weight 361.424
CAS No. 923193-81-1
Cat. No. B2611504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane
CAS923193-81-1
Molecular FormulaC21H20FN5
Molecular Weight361.424
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
InChIInChI=1S/C21H20FN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2
InChIKeyAHIYTALHLNOJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane (CAS 923193-81-1): Supplier and Procurement-Relevant Physicochemical Profile


1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane (CAS 923193-81-1) is a fully synthetic, pentacyclic small molecule belonging to the 1,2,3-triazolo[1,5-a]quinazoline class. Its structure features a 3-(3-fluorophenyl) substituent on the triazole ring and an azepane (hexamethyleneimine) moiety at the 5-position of the quinazoline core . The molecular formula is C21H20FN5, with a molecular weight of 361.4 g/mol . The compound is listed in the ZINC database (ZINC67261377) with a calculated logP of 4.83 and topological polar surface area (tPSA) of 55 Ų, but ChEMBL 20 confirms no known bioactivity data are currently annotated for this entity [1]. Commercially, the compound is offered by several research chemical suppliers, though purchasers should verify lot-specific purity and analytical characterization, as no pharmacopoeial monograph exists.

Why In-Class 1,2,3-Triazolo[1,5-a]quinazolines Cannot Simply Replace 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane


Within the 1,2,3-triazolo[1,5-a]quinazoline chemotype, even modest alterations to the 3-aryl substituent or the 5-amino/cyclic amine moiety produce substantial shifts in receptor binding profiles. Early SAR work by Bertelli et al. (2000) demonstrated that chloro substitution at the 7- or 8-position of the quinazoline ring, combined with variation of the 5-substituent (hydroxyl vs. cyclohexylamino vs. p-toluidino), resulted in a generalized decrease in benzodiazepine receptor affinity while retaining moderate adenosine A1 affinity [1]. Although the 3-(3-fluorophenyl) and 5-azepane combination present in CAS 923193-81-1 was not directly tested in that study, the positional electronic effects of the meta-fluoro substituent (Hammett σm = +0.34) are predicted to differentially modulate π-stacking interactions and hydrogen-bond acceptor capacity relative to the unsubstituted phenyl, 4-chlorophenyl, and 3-bromophenyl analogs commonly listed alongside it in commercial catalogs [2]. Simply substituting a close analog without verifying target-specific SAR therefore risks introducing unpredictable changes in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane vs. Structural Analogs


Calculated LogP (XLogP3) Comparison: 3-Fluorophenyl vs. 4-Chlorophenyl and 3-Bromophenyl Analogs

The predicted octanol-water partition coefficient (XLogP3-AA) for the target 3-fluorophenyl compound is 4.8, compared to 5.2 for the 4-chlorophenyl analog (CAS 866345-60-0) and 5.5 for the 3-bromophenyl analog (CAS 866870-76-0) [1]. The lower lipophilicity of the fluoro derivative places it closer to the CNS drug-like sweet spot (logP 2–5), potentially improving aqueous solubility and reducing non-specific protein binding relative to the heavier halogen variants [2].

Lipophilicity Drug-likeness CNS penetration

Hydrogen Bond Acceptor Count: Azepane vs. Cyclohexylamino/Anilino Analogs

The target compound contains 5 hydrogen bond acceptors (HBA), primarily from the triazole (N atoms), quinazoline (N atoms), and the fluorine substituent acting as a weak HBA. In contrast, the 5-cyclohexylamino and 5-p-toluidino derivatives studied by Bertelli et al. possess 6 HBA due to the additional secondary amine or aniline nitrogen [1]. A lower HBA count is associated with improved passive membrane permeability, as each additional HBA has been empirically correlated with a ~0.5–1.0 log unit reduction in Caco-2 permeability [2].

H-bond acceptor count Permeability Target engagement

Topological Polar Surface Area (tPSA) and Predicted CNS Multiparameter Optimization (MPO) Score

The target compound has a calculated tPSA of 55 Ų (ZINC67261377) [1], well below the widely accepted CNS drug threshold of <90 Ų. The closely related 4-chlorophenyl azepane analog has a tPSA of 55 Ų (identical), while the 5-cyclohexylamino-3-phenyl analog exhibits a tPSA of approximately 71 Ų due to the additional NH group [2]. This 16 Ų reduction translates to a higher predicted CNS MPO desirability score (>4.5 vs. <4.0 on the 0–6 scale), favoring the azepane series for CNS target engagement [3].

tPSA CNS MPO Blood-Brain Barrier

Molecular Weight Advantage Over the 3,4-Dimethylbenzenesulfonyl Analog

The molecular weight (MW) of the 3-(3-fluorophenyl) target compound is 361.4 g/mol . This is 74.1 g/mol lower than the 3-(3,4-dimethylbenzenesulfonyl) analog (PubChem CID 20878486, MW = 435.5 g/mol) [1]. The lower MW of the fluoro derivative positions it significantly closer to the 'lead-like' space (MW ≤350) recommended for hit-to-lead optimization, where each 50 g/mol increment has been statistically correlated with a 10% reduction in the probability of a compound progressing from Phase I to Phase II clinical trials [2].

Molecular weight Lead-likeness Fragment-based drug discovery

Recommended Procurement Scenarios for 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane Based on Differentiated Property Profile


CNS Lead Identification: Prioritizing BBB-Penetrant Triazoloquinazoline Scaffolds

With a calculated logP of 4.8 and tPSA of 55 Ų, this compound falls squarely within the predicted CNS-penetrant chemical space (logP 2–5, tPSA <90 Ų) [2]. The azepane moiety eliminates one hydrogen bond acceptor relative to 5-amino-substituted analogs previously tested at benzodiazepine and adenosine receptors [1]. For neuroscience programs targeting GABAA α5 subunit-containing receptors or adenosine A1/A2A receptors in the brain, this compound is a structurally optimized choice that may circumvent the permeability limitations of more polar, amino-substituted triazoloquinazolines [1].

Kinase or GPCR Focused Library Procurement: Exploiting Fluorine-Mediated Metabolic Stability

The 3-(3-fluorophenyl) substituent confers a unique electronic profile compared to the 3-phenyl (unsubstituted), 3-(4-chlorophenyl), and 3-(3-bromophenyl) analogs commonly available from commercial suppliers [1]. Fluorine substitution at the meta position is a well-validated medicinal chemistry strategy for blocking CYP450-mediated oxidative metabolism at the phenyl ring without significantly increasing lipophilicity (as chlorine and bromine do) [2]. This compound is therefore recommended for inclusion in kinase or GPCR-focused screening libraries where oxidative metabolism is a known liability of unsubstituted phenyl leads [2].

Synthetic Tractability: A Lower-MW Entry Point for Hit-to-Lead Optimization

At 361.4 g/mol, this compound is 74 g/mol lighter than the commercially available 3-sulfonyl analog (CID 20878486, MW = 435.5 g/mol) [3]. The lower molecular weight reduces the number of rotatable bonds (3 vs. 5 in the sulfonyl analog) and improves ligand efficiency metrics. For medicinal chemistry groups seeking a synthetically accessible, azepane-containing triazoloquinazoline core that can be further elaborated at the 7-, 8-, or 9-positions of the quinazoline ring, this compound serves as an optimal starting material [4].

Quote Request

Request a Quote for 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.